![molecular formula C11H13N5O3 B2971829 (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid CAS No. 2059917-81-4](/img/structure/B2971829.png)
(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid, a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and nucleotides, which are essential in various biological processes including energy transfer, signaling, and as building blocks of DNA and RNA. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O4 with a molecular weight of 240.23 g/mol. Its structural characteristics contribute to its interaction with biological systems.
Antiviral Activity
Research indicates that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane have been shown to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs effectively inhibited the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by acting as chain terminators during DNA synthesis .
Cytotoxic Effects
The cytotoxicity of (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane has been evaluated in various cancer cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways. In vitro studies reported an IC50 value indicating the concentration required for 50% inhibition of cell growth, highlighting its potential as an anticancer agent .
Enzyme Inhibition
This compound also acts as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit adenosine deaminase, an enzyme that regulates the levels of adenosine in tissues. This inhibition can lead to increased levels of adenosine, which has various physiological effects including immunosuppression and vasodilation .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane was tested against HSV. Results indicated a significant reduction in viral load when treated with this compound compared to controls. The mechanism was attributed to its ability to mimic natural substrates in the viral replication process .
Study 2: Cytotoxicity in Cancer Cells
A study involving various cancer cell lines assessed the cytotoxic effects of (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane. The results showed that at concentrations above 10 µM, there was a marked decrease in cell viability, suggesting its potential use as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(2R,5S)-5-[(6-aminopurin-9-yl)methyl]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)3-6-1-2-7(19-6)11(17)18/h4-7H,1-3H2,(H,17,18)(H2,12,13,14)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGPVSFVGIAFT-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C=NC3=C(N=CN=C32)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN2C=NC3=C(N=CN=C32)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.